molecular formula C10H17N3O B1399186 2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol CAS No. 1401561-62-3

2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol

Cat. No. B1399186
M. Wt: 195.26 g/mol
InChI Key: OOASKDDSXRVAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol” is a complex organic compound. Unfortunately, there is limited information available specifically about this compound . It’s worth noting that compounds with similar structures, such as those containing imidazole or pyrazole moieties, are known to exhibit a broad range of chemical and biological properties .

Scientific Research Applications

Receptor Ligand Studies

  • CB1 Receptor Ligands in Brain and Liver : Research showed the effects of CB1 receptor ligands on lipid peroxidation and antioxidant systems in rat brains and liver, suggesting potential antioxidant ability and lack of pro-oxidant activity, potentially contributing to beneficial effects (Tsvetanova et al., 2006).

Pharmacokinetic Modeling

  • Oral Pharmacokinetics of Kinase Inhibitors : A study used a physiologically based pharmacokinetic (PBPK) model to predict plasma concentration-time profiles of orally available kinase inhibitors, indicating its usefulness and reliability for PK prediction compared to traditional models (Yamazaki et al., 2011).

Synthesis and Characterization Studies

  • Arylidene Analogues as COX-2 Inhibitors : Arylidene analogues were synthesized and characterized for their role as COX-2 inhibitors, showing cytotoxicity on certain cell lines and potential for use in pain, inflammation, and possibly cancer prevention (Namera et al., 2020).
  • Dopamine D4 Receptor Ligands : Compounds were synthesized for their affinity and selectivity to human dopamine D4 receptors, showing the potential for therapeutic use based on structure-activity relationships (Rowley et al., 1997).

Complexation and Docking Studies

  • Complexation with Copper(II) and Cadmium(II) : A study explored the complexation of certain compounds with Copper(II) and Cadmium(II), revealing potential for interaction with selected biomolecules and comparing it with doxorubicin (Mardani et al., 2019).

properties

IUPAC Name

2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c14-6-4-8-7-10(13-12-8)9-3-1-2-5-11-9/h7,9,11,14H,1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOASKDDSXRVAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NNC(=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Piperidin-2-yl)-1H-pyrazol-5-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol
Reactant of Route 2
2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol
Reactant of Route 3
2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol
Reactant of Route 4
2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol
Reactant of Route 5
2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol
Reactant of Route 6
2-(3-piperidin-2-yl-1H-pyrazol-5-yl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.